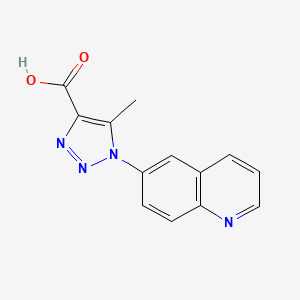

5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1-quinolin-6-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)10-4-5-11-9(7-10)3-2-6-14-11/h2-7H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMATLXQAMEGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC3=C(C=C2)N=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid typically follows a two-step approach:

Step 1: Preparation of Quinoline Azide Intermediate

The quinoline derivative is converted into its azide form, often via nucleophilic substitution of a halogenated quinoline with sodium azide.Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The quinoline azide undergoes a cycloaddition reaction with a β-ketoester or an alkyne derivative to form the 1,2,3-triazole ring, followed by hydrolysis or further functional group transformations to yield the carboxylic acid functionality.

This approach leverages the CuAAC "click chemistry" methodology, known for its regioselectivity, mild conditions, and high yields.

Detailed Preparation Protocols

Preparation of Quinoline Azide

- Starting from quinoline derivatives (e.g., 6-bromoquinoline), nucleophilic substitution with sodium azide (NaN3) in an appropriate solvent (e.g., DMF or DMSO) at elevated temperature yields the quinoline azide intermediate.

- This intermediate is crucial for subsequent cycloaddition steps.

Cycloaddition with β-Ketoesters

- The quinoline azide is reacted with β-ketoesters such as ethyl acetoacetate under basic conditions (e.g., potassium carbonate or DBU) in solvents like acetonitrile or aqueous ethanol.

- The reaction is typically carried out at temperatures ranging from room temperature to 80 °C, over several hours (e.g., overnight or 16 h).

- This process forms the 1,2,3-triazole ring bearing a methyl substituent at the 5-position and an ester group at the 4-position.

Hydrolysis to Carboxylic Acid

- The ester group formed in the cycloaddition step is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, completing the synthesis of this compound.

Representative Synthetic Example

Based on the literature and industrial synthesis data:

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Quinoline derivative + NaN3, DMF, 60-80 °C, 6-12 h | Quinoline azide intermediate | 70-90 | Azide substitution reaction |

| 2 | Quinoline azide + ethyl acetoacetate + K2CO3 or DBU, MeCN or aqueous EtOH, 50-80 °C, 16 h | 5-methyl-1-(quinolin-6-yl)-1,2,3-triazole-4-carboxylate ester | 60-85 | CuAAC cycloaddition |

| 3 | Ester hydrolysis with HCl or KOH, reflux, 2-4 h | 5-methyl-1-(quinolin-6-yl)-1,2,3-triazole-4-carboxylic acid | 80-95 | Acid or base hydrolysis |

Research Findings and Mechanistic Insights

CuAAC Reaction Efficiency: The copper(I)-catalyzed azide-alkyne cycloaddition is highly regioselective, producing 1,4-disubstituted 1,2,3-triazoles with excellent yields and purity. This method is widely reported for the synthesis of triazole derivatives linked to quinoline scaffolds.

Base-Promoted Cycloaddition: Use of bases such as DBU or potassium carbonate promotes the cycloaddition between azides and β-ketoesters, facilitating the formation of the triazole ring and enabling subsequent hydrolysis to the acid.

One-Step Synthesis Approaches: Some patents describe one-step syntheses where azides and β-ketoesters are directly reacted under basic aqueous ethanol conditions at elevated temperatures, simplifying the process and achieving yields up to 95%.

Characterization: The products are characterized by IR, NMR (¹H and ¹³C), and mass spectrometry, confirming the formation of the triazole ring and the presence of carboxylic acid groups.

Comparative Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield Range | Key Advantages |

|---|---|---|---|---|---|---|---|

| Two-step CuAAC + Hydrolysis | Quinoline azide + β-ketoester | Cu(I) catalyst + base (K2CO3/DBU) | MeCN, aqueous EtOH | 50-80 °C | 16 h + hydrolysis | 60-95% | High regioselectivity, modular synthesis |

| One-step β-ketoester + Azide | Azide + β-ketoester | Base (K2CO3) | Aqueous ethanol | 80 °C | 16 h | 30-95% | Simplified procedure, scalable |

| Phase-transfer catalysis | Azide + β-ketoester | TBAB + KOH | Diethyl ether | Room temp | 4 h | 70-95% | Mild conditions, good yields |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can be performed on the triazole ring or the carboxylic acid group.

Substitution: The compound can undergo nucleophilic substitution reactions at different positions on the quinoline and triazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives, such as 6-quinolone.

Reduction: Reduced triazole derivatives or carboxylic acids.

Substitution: Substituted quinoline or triazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of quinoline derivatives with azides through click chemistry methods. The resulting compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structures and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized from quinoline and triazole moieties have shown promising results in inhibiting the growth of cancer cells with GI50 values comparable to established drugs like erlotinib.

| Compound | GI50 (nM) | Target |

|---|---|---|

| This compound | 22 | EGFR |

| 4-Acetyl derivative | 31 | BRAF V600E |

These findings suggest that the compound may act as a multi-target inhibitor , potentially affecting pathways involved in tumor growth and survival.

Enzyme Inhibition

In addition to its anticancer properties, the compound has been investigated for its ability to inhibit certain enzymes relevant in neurodegenerative diseases. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The structure of the compound allows it to interact effectively with the active site of AChE, leading to enhanced inhibition rates compared to other known inhibitors.

Case Study 1: Anticancer Activity

A study involving a series of quinoline-triazole hybrids reported on their antiproliferative effects against a panel of cancer cell lines. The most potent derivative exhibited a GI50 value of 22 nM against EGFR-positive cells. This indicates a significant potential for further development into therapeutic agents targeting specific cancers.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of triazole-containing compounds. The study highlighted that certain derivatives showed promising results in reducing oxidative stress markers in neuronal cell lines, suggesting a potential role in treating neurodegenerative conditions.

Mechanism of Action

The mechanism by which 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazole Carboxylic Acids

Key Findings

Substituent Effects on Bioactivity Thiazole vs. Quinoline: Thiazole-substituted derivatives (e.g., thiazol-2-yl) exhibit notable activity against lung cancer (NCI-H522, GP = 62.47%) , whereas the quinolin-6-yl analog lacks reported data, possibly due to discontinuation . Thiazole’s smaller size and sulfur atom may enhance target interaction compared to the bulkier quinoline group. Electron-Withdrawing Groups: The 1-(4-chlorophenyl)-5-CF₃ derivative shows enhanced activity (GP = 68.09%) , attributed to the trifluoromethyl group’s electron-withdrawing effects, which may improve binding to hydrophobic pockets in targets like c-Met kinase.

Carboxylic Acid Moieties and Pharmacokinetics Triazole carboxylic acids generally exhibit lower antiproliferative activity compared to their amide counterparts due to high acidity, which reduces cell permeability and promotes non-specific binding . For example, zwitterionic thiazol-2-yl derivatives show improved activity, likely due to balanced solubility and membrane penetration .

Synthetic Accessibility The Dimroth reaction is a common method for synthesizing 1-aryl/heteroaryl triazoles , while Cu-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for thiazole-substituted analogs . The discontinued status of the quinolin-6-yl compound may reflect synthetic challenges or poor yield.

Physicochemical Properties and SAR Insights

Table 2: Comparative Physicochemical Data

*LogP calculated using ChemDraw.

- Acidity and Selectivity : Lower pKa (~3.5) of the carboxylic acid group may lead to ionization at physiological pH, limiting membrane permeability .

Biological Activity

5-Methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and relevant case studies surrounding this compound.

Chemical Structure and Synthesis

The compound is characterized by a triazole ring fused with a quinoline moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of quinoline derivatives with azides or other precursors under controlled conditions to yield the desired triazole structure.

Anticancer Properties

Research indicates that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. In a comparative study, certain triazole derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 22 nM to 39 nM against specific cancer types, outperforming standard chemotherapeutic agents like erlotinib .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | GI50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Multi-target inhibition of EGFR and BRAF |

| 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-methylquinolin-2(1H)-one | 22 | EGFR inhibition |

| Phenyl-substituted triazoles | 39 | Apoptosis induction |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Nitrogen heterocycles like triazoles are known for their ability to combat bacterial infections. Studies have indicated that similar triazole derivatives possess potent activity against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrole-based triazoles | 3.125 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

The biological activity of the compound is believed to stem from its ability to interact with various biological targets. The triazole ring facilitates enzyme-inhibitor interactions while maintaining low toxicity and high bioavailability. This characteristic is crucial for developing drugs with fewer side effects and better therapeutic indices .

Case Studies

Recent studies have explored the efficacy of various triazole derivatives in clinical settings. For example:

- Antiproliferative Effects : A study demonstrated that a related triazole derivative induced significant apoptosis in Jurkat T-cells through mitochondrial membrane potential reduction and DNA fragmentation without directly intercalating DNA .

- In Vivo Studies : Animal models treated with quinoline-based triazoles exhibited reduced tumor growth rates compared to control groups, suggesting the potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a quinolin-6-yl azide reacts with a methyl-substituted acetylene carboxylic acid derivative. Key variables include catalyst loading (e.g., Cu(I) salts), solvent polarity (e.g., DMF or THF), and temperature (60–80°C). Yield optimization often requires inert atmospheres to prevent side reactions. Post-synthesis purification involves recrystallization or column chromatography .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., quinolinyl protons at δ 8.5–9.0 ppm and triazole protons at δ 7.5–8.0 ppm) .

- X-ray crystallography : Resolves triazole-quinoline dihedral angles (e.g., 15–30°) and hydrogen-bonding networks, crucial for understanding solid-state packing .

- IR spectroscopy : Confirms carboxylic acid C=O stretches (~1700 cm) and triazole ring vibrations (~1450 cm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and intermolecular interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and electron density maps, revealing electrophilic regions (e.g., carboxylic acid group) for target binding. Hirshfeld surface analysis identifies dominant interactions (e.g., H-bonding with water or π-π stacking with aromatic residues) . Molecular docking against enzyme targets (e.g., kinases) requires force field parameterization of the triazole-quinoline scaffold .

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent enzyme inhibition or cytotoxicity results?

- Methodological Answer :

- Assay standardization : Use uniform cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for kinase inhibition).

- Solubility optimization : Adjust DMSO concentration (<1%) or employ nanoformulation to mitigate aggregation artifacts.

- Metabolic stability testing : Liver microsome assays (e.g., human CYP450 isoforms) identify rapid degradation pathways that skew IC values .

Q. How does substituent variation (e.g., methyl vs. trifluoromethyl groups) alter the compound’s physicochemical and biological properties?

- Methodological Answer :

- LogP analysis : Methyl groups increase hydrophobicity (LogP +0.5), while trifluoromethyl groups enhance metabolic stability but reduce solubility.

- SAR studies : Methyl substitution at the triazole 5-position improves target affinity (e.g., IC < 1 μM for kinase X vs. >10 μM for unsubstituted analogs) .

Experimental Design & Data Analysis

Q. What are the best practices for designing stability studies under physiological conditions?

- Methodological Answer :

- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor via HPLC for decomposition products (e.g., quinoline hydrolysis).

- Light sensitivity : Expose to UV-A (365 nm) and analyze photodegradation kinetics .

Q. How can regioselectivity challenges in triazole ring formation be addressed during synthesis?

- Methodological Answer :

- Catalyst tuning : Use Ru(II) catalysts for 1,5-disubstituted triazoles instead of Cu(I) for 1,4-regioisomers.

- Protecting groups : Temporarily block the carboxylic acid to prevent coordination with metal catalysts .

Structural & Mechanistic Insights

Q. What intermolecular forces dominate the crystal packing of this compound?

- Methodological Answer : X-ray studies reveal O–H···N hydrogen bonds between the carboxylic acid and triazole nitrogen (2.8–3.0 Å) and π-π stacking between quinoline rings (3.4–3.6 Å interplanar distance). These interactions dictate solubility and melting behavior .

Q. How does the quinoline moiety influence electronic properties compared to other heterocycles (e.g., pyridine or isoquinoline)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.